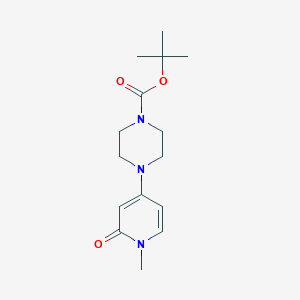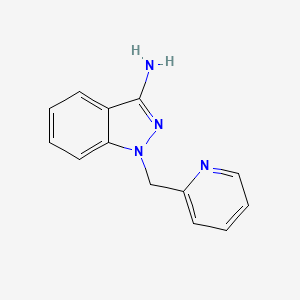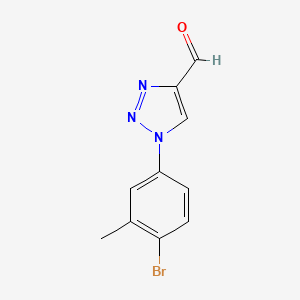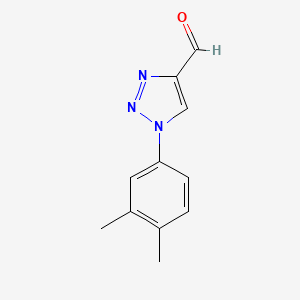
tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate
Overview
Description
Tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate, also known as 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. It is a chiral compound and exists in two enantiomeric forms.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester is not fully understood. However, it is believed that it acts as a substrate for the formation of various organic compounds, and it is also thought to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester are not well understood. However, some studies suggest that it may have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as phospholipase A2 and serine proteases.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester in laboratory experiments is its high solubility in organic solvents. This makes it easy to work with and allows for the preparation of various organic compounds. Additionally, it is relatively inexpensive and widely available.
The main limitation of using this compound(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its effects on biochemical and physiological processes are not well understood.
Future Directions
Some potential future directions for research involving tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester include further investigation into its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and therapeutic agents. Additionally, further research could be conducted to explore its potential use as a substrate for the preparation of various organic compounds.
Scientific Research Applications
Tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylate(1-methyl-2-oxo-1,2-dihydro-tert-Butyl 4-(1-methyl-2-oxo-1,2-dihydro-4-pyridinyl)-1-piperazinecarboxylatepyridinyl)-1-piperazinecarboxylic acid tert-butyl ester is used in a variety of scientific research applications. It has been used as a substrate for the preparation of various organic compounds, such as aryl-substituted indolines, pyridinium salts, and quinuclidines. It has also been used to study the properties of various enzymes, such as phospholipase A2 and serine proteases.
properties
IUPAC Name |
tert-butyl 4-(1-methyl-2-oxopyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)12-5-6-16(4)13(19)11-12/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPMDZKIWYTZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)
![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467560.png)

![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)







![1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467574.png)

![Ethyl 2-{[4,6-dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate](/img/structure/B1467581.png)